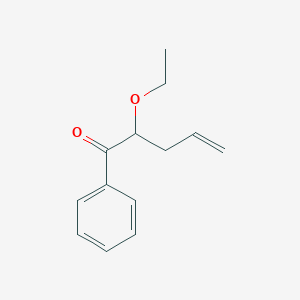2-Ethoxy-1-phenylpent-4-en-1-one
CAS No.: 496861-00-8
Cat. No.: VC19085163
Molecular Formula: C13H16O2
Molecular Weight: 204.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 496861-00-8 |
|---|---|
| Molecular Formula | C13H16O2 |
| Molecular Weight | 204.26 g/mol |
| IUPAC Name | 2-ethoxy-1-phenylpent-4-en-1-one |
| Standard InChI | InChI=1S/C13H16O2/c1-3-8-12(15-4-2)13(14)11-9-6-5-7-10-11/h3,5-7,9-10,12H,1,4,8H2,2H3 |
| Standard InChI Key | GVXCOMNJCSKKJF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(CC=C)C(=O)C1=CC=CC=C1 |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
2-Ethoxy-1-phenylpent-4-en-1-one is systematically named according to IUPAC rules, with the ketone group at position 1, an ethoxy substituent at position 2, and a double bond between carbons 4 and 5 of the pentenyl chain . The molecular formula C₁₃H₁₆O₂ corresponds to a molecular weight of 204.27 g/mol, as derived from its composition.
Stereoelectronic Features
The compound’s reactivity is governed by its α,β-unsaturated ketone system. The conjugated double bond (C4–C5) and carbonyl group (C1=O) create a polarized system amenable to nucleophilic attacks at the β-carbon. The ethoxy group at C2 introduces steric and electronic effects, potentially modulating reactivity through inductive electron donation.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | 2-Ethoxy-1-phenylpent-4-en-1-one |
| CAS Registry Number | 1094456-41-3 |
Synthesis and Manufacturing
Aldol Condensation Pathways
A plausible synthesis involves aldol condensation between acetophenone and an ethoxy-substituted aldehyde. For example, reacting acetophenone with 3-ethoxypropanal under basic conditions (e.g., NaOH) could yield the target compound via dehydration. This method mirrors the synthesis of (E)-3-methyl-1-phenylpent-3-en-1-one, where aldol adducts form and subsequently eliminate water to generate the α,β-unsaturated system.
Transition-Metal-Catalyzed Approaches
Cobalt-catalyzed hydroacylation of dienes offers an alternative route. In a study using cobalt(I) complexes, 1,3-dienes underwent regioselective hydroacylation with aldehydes to form α,β-unsaturated ketones . Applying this methodology, 1,3-pentadiene and ethoxybenzaldehyde could couple to yield 2-ethoxy-1-phenylpent-4-en-1-one under optimized conditions .
Physicochemical Properties
Solubility and Stability
Though experimental data are lacking, the compound’s hydrophobic aryl and alkoxy groups suggest solubility in nonpolar solvents (e.g., toluene, dichloromethane) and limited water solubility. Stability studies of similar enones indicate susceptibility to air oxidation, necessitating storage under nitrogen or argon.
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorption bands near 1680 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch) are expected.
-
NMR Spectroscopy:
-
¹H NMR: Signals for the vinyl protons (δ 5.5–6.5 ppm), ethoxy methylene (δ 3.5–4.0 ppm), and aromatic protons (δ 7.2–7.8 ppm).
-
¹³C NMR: Carbonyl carbon at δ 195–205 ppm, olefinic carbons at δ 120–140 ppm, and ethoxy carbons at δ 60–70 ppm.
-
Chemical Reactivity and Applications
Conjugate Addition Reactions
The α,β-unsaturated ketone undergoes Michael additions with nucleophiles such as amines, thiols, and enolates. For instance, reaction with methylmagnesium bromide would proceed via 1,4-addition to form a tertiary alcohol.
Cycloadditions
The compound’s dienophilic character enables Diels-Alder reactions with conjugated dienes. Cyclopentadiene, for example, would form a six-membered cyclohexene derivative under thermal conditions .
Catalytic Hydrogenation
Hydrogenation over palladium catalysts reduces the double bond, yielding 2-ethoxy-1-phenylpentan-1-one. This saturated derivative could serve as a precursor to alcohols or amines via subsequent reductions.
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Michael Addition | CH₃MgBr, THF, 0°C | 3-Ethoxy-1-phenylpentan-1-one |
| Diels-Alder | Cyclopentadiene, Δ | Bicyclic cyclohexene adduct |
| Hydrogenation | H₂ (1 atm), Pd/C, EtOH | 2-Ethoxy-1-phenylpentan-1-one |
Industrial and Research Applications
Pharmaceutical Intermediates
α,β-unsaturated ketones are precursors to heterocycles like pyrazoles and imidazoles. For example, reaction with hydrazine forms pyrazoline derivatives, which are bioactive scaffolds in drug discovery.
Agrochemical Development
The ethoxy group enhances lipophilicity, aiding penetration in pesticidal formulations. Structural analogs have shown insecticidal activity against lepidopteran larvae, suggesting potential agrochemical applications .
Materials Science
Conjugated enones participate in polymer cross-linking and photoresist formulations. UV-initiated polymerization of 2-ethoxy-1-phenylpent-4-en-1-one could yield materials with tailored optical properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume